molecular formula C12H8ClNO B12595612 Methanone, (5-chloro-2-pyridinyl)phenyl- CAS No. 634198-20-2

Methanone, (5-chloro-2-pyridinyl)phenyl-

Cat. No.: B12595612
CAS No.: 634198-20-2
M. Wt: 217.65 g/mol
InChI Key: WEBNHRHVUCFJGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, (5-chloro-2-pyridinyl)phenyl- is a useful research compound. Its molecular formula is C12H8ClNO and its molecular weight is 217.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanone, (5-chloro-2-pyridinyl)phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, (5-chloro-2-pyridinyl)phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methanone, (5-chloro-2-pyridinyl)phenyl-, commonly referred to as a chlorinated pyridine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound exhibits significant potential in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by data tables and case studies.

Anticancer Activity

Recent studies have highlighted the potent anticancer properties of methanone derivatives. A notable investigation conducted by Li et al. (2023) demonstrated that compounds related to methanone exhibited strong antiproliferative effects against various cancer cell lines, with IC50 values ranging from 1.43 to 5.48 µM . The study particularly noted the efficacy of certain derivatives against the EGFR T790M mutation, a common resistance mechanism in non-small cell lung cancer.

Table 1: Anticancer Activity of Methanone Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5fA549 (Lung)1.43EGFR inhibition
5gMCF-7 (Breast)5.48Induction of apoptosis via caspase activation
5dHCT116 (Colon)36Modulation of Bcl-2 family proteins

The results indicate that these compounds not only inhibit cell growth but also promote apoptosis through mechanisms involving caspase activation and modulation of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

Methanone derivatives have also been evaluated for their antimicrobial properties. The compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. A study indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 0.24 µM against specific pathogens such as E. coli and S. aureus .

Table 2: Antimicrobial Activity of Methanone Derivatives

CompoundPathogenMIC (µM)Activity Type
5cE. coli0.24Bactericidal
5eS. aureus0.98Bacteriostatic
5gPseudomonas aeruginosa0.50Bactericidal

These findings suggest that the structural features of methanone derivatives contribute significantly to their antimicrobial efficacy, with chlorination enhancing their activity against resistant strains .

Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, methanone derivatives have demonstrated anti-inflammatory effects. Research conducted on a carrageenan-induced paw edema model in mice indicated that these compounds significantly reduced inflammation compared to control groups .

Table 3: Anti-inflammatory Activity

CompoundModelInhibition (%)Dosage (mg/kg)
5hCarrageenan Edema7050
5iCarrageenan Edema60100

The anti-inflammatory effects were attributed to the inhibition of pro-inflammatory cytokines and mediators, showcasing the potential therapeutic application of these compounds in inflammatory diseases .

Case Studies

A comprehensive study published in MDPI reviewed various derivatives based on the pyridine structure, including methanone compounds. It was found that modifications at specific positions on the pyridine ring significantly influenced biological activity, underscoring the importance of structural optimization in drug design .

Additionally, a patent filed for a crystallized form of a related compound detailed its therapeutic applications and highlighted its potential use in treating various conditions due to its favorable pharmacokinetic profile .

Properties

CAS No.

634198-20-2

Molecular Formula

C12H8ClNO

Molecular Weight

217.65 g/mol

IUPAC Name

(5-chloropyridin-2-yl)-phenylmethanone

InChI

InChI=1S/C12H8ClNO/c13-10-6-7-11(14-8-10)12(15)9-4-2-1-3-5-9/h1-8H

InChI Key

WEBNHRHVUCFJGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.